molecular formula C18H22N2OS B14721300 1-(2-Methoxyphenyl)-4-(phenylsulfanylmethyl)piperazine CAS No. 5473-19-8

1-(2-Methoxyphenyl)-4-(phenylsulfanylmethyl)piperazine

Cat. No.: B14721300
CAS No.: 5473-19-8
M. Wt: 314.4 g/mol
InChI Key: LQHVPVQECNHNRI-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-(phenylsulfanylmethyl)piperazine is a chemical compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound features a methoxyphenyl group and a phenylsulfanylmethyl group attached to the piperazine ring, making it a unique and interesting molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-4-(phenylsulfanylmethyl)piperazine can be achieved through several methods. One common approach involves the reaction of 1-(2-methoxyphenyl)piperazine with a phenylsulfanylmethyl halide under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-4-(phenylsulfanylmethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the phenylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfur group, yielding a simpler piperazine derivative.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperazine derivatives without the sulfur group.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

1-(2-Methoxyphenyl)-4-(phenylsulfanylmethyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-4-(phenylsulfanylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: Lacks the phenylsulfanylmethyl group, making it less complex.

    4-(Phenylsulfanylmethyl)piperazine: Does not have the methoxyphenyl group, resulting in different chemical properties.

    N-Nitroso-1-(2-methoxyphenyl)piperazine:

Uniqueness

1-(2-Methoxyphenyl)-4-(phenylsulfanylmethyl)piperazine is unique due to the presence of both the methoxyphenyl and phenylsulfanylmethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

5473-19-8

Molecular Formula

C18H22N2OS

Molecular Weight

314.4 g/mol

IUPAC Name

1-(2-methoxyphenyl)-4-(phenylsulfanylmethyl)piperazine

InChI

InChI=1S/C18H22N2OS/c1-21-18-10-6-5-9-17(18)20-13-11-19(12-14-20)15-22-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3

InChI Key

LQHVPVQECNHNRI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CSC3=CC=CC=C3

Origin of Product

United States

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